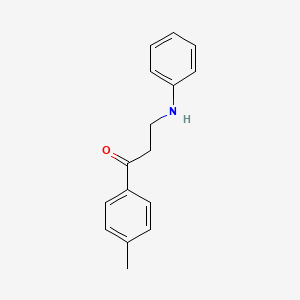
N-(3-acetylphenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-acetylphenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide, commonly known as ANTA, is a chemical compound that has been widely researched for its potential applications in the field of medicine and biochemistry. ANTA belongs to the class of triazole-based compounds and has been found to possess a wide range of pharmacological properties, including antimicrobial, antifungal, and anticancer activities.
Wirkmechanismus
The mechanism of action of ANTA is not fully understood, but several studies have proposed that the compound exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins involved in cellular processes. ANTA has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. The compound has also been shown to disrupt the cell membrane of microorganisms, leading to their death.
Biochemical and Physiological Effects
ANTA has been found to exhibit several biochemical and physiological effects, including antioxidant, anti-inflammatory, and analgesic activities. The compound has been shown to reduce the production of reactive oxygen species and to inhibit the activity of pro-inflammatory cytokines. ANTA has also been found to possess analgesic properties, and several studies have investigated its potential use as a pain reliever.
Vorteile Und Einschränkungen Für Laborexperimente
ANTA has several advantages for laboratory experiments, including its high solubility in water and its stability under various conditions. The compound is also relatively inexpensive and easy to synthesize. However, ANTA has some limitations, including its low bioavailability and its potential toxicity at high concentrations. Careful consideration should be given to the dosage and administration of ANTA in laboratory experiments.
Zukünftige Richtungen
There are several future directions for the research on ANTA. One potential area of investigation is the development of novel formulations of ANTA that can improve its bioavailability and pharmacokinetic properties. Another area of research is the exploration of ANTA's potential applications in the treatment of other diseases, such as neurodegenerative disorders and diabetes. Further studies are also needed to elucidate the mechanism of action of ANTA and to identify its molecular targets.
Conclusion
ANTA is a promising compound that has been extensively studied for its potential applications in medicine and biochemistry. The compound exhibits potent antimicrobial, antifungal, and anticancer activities and possesses several biochemical and physiological effects. Despite its limitations, ANTA has several advantages for laboratory experiments and holds great potential for future research.
Synthesemethoden
The synthesis of ANTA can be achieved through a multistep process that involves the reaction of 3-nitro-1H-1,2,4-triazole with acetylphenylhydrazine in the presence of a suitable catalyst. The resulting product is then subjected to further purification steps to obtain pure ANTA. The synthesis of ANTA has been extensively studied, and several modifications have been proposed to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
ANTA has been the subject of numerous scientific studies due to its potential applications in various fields of medicine and biochemistry. The compound has been found to exhibit potent antimicrobial activity against a wide range of pathogenic microorganisms, including bacteria, fungi, and viruses. ANTA has also been shown to possess anticancer properties, and several studies have investigated its potential use as a chemotherapeutic agent.
Eigenschaften
IUPAC Name |
N-(3-acetylphenyl)-2-(3-nitro-1,2,4-triazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O4/c1-8(18)9-3-2-4-10(5-9)14-11(19)6-16-7-13-12(15-16)17(20)21/h2-5,7H,6H2,1H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMMTJVUXRNTJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CN2C=NC(=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3,5-dimethylisoxazol-4-yl)methyl]-8-[(6-methylpyridin-3-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5630322.png)

![methyl 3-{[(4-ethoxyphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5630336.png)
![1-[(4-bromo-2-thienyl)methyl]-4-methyl-1,4-diazepane](/img/structure/B5630340.png)
![2-({3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)-5-methylpyrazine](/img/structure/B5630355.png)
![3-[(2-chlorobenzyl)oxy]-1,2-benzisothiazole 1,1-dioxide](/img/structure/B5630361.png)

![3-[3-(benzyloxy)propyl]dihydropyrimidine-2,4(1H,3H)-dione](/img/structure/B5630378.png)
![N-(3,4-difluorobenzyl)-3-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl}propanamide](/img/structure/B5630385.png)
![1-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-[4-(1H-pyrazol-1-yl)phenyl]piperidine-4-carboxamide](/img/structure/B5630390.png)
![N-(2,5-dimethoxyphenyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5630394.png)
![2-(2-methoxyethyl)-8-[(2-methyl-1-benzofuran-7-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5630400.png)
![4-[5-(2-cyclohexylethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5630406.png)